Colistin Sulfate vs. Polymyxin B: Lower Nephrotoxicity in Critically Ill Patients
In a real-world, retrospective cohort study of 473 critically ill patients, the incidence of acute kidney injury (AKI) was significantly lower in patients treated with colistin sulfate compared to those receiving polymyxin B. This represents a direct, head-to-head comparison of the two active formulations [1].
| Evidence Dimension | Incidence of Acute Kidney Injury (AKI) |
|---|---|
| Target Compound Data | 9.0% (unmatched cohort) |
| Comparator Or Baseline | Polymyxin B: 20.8% (unmatched cohort) |
| Quantified Difference | 11.8% absolute reduction (p = 0.002); Risk ratio: 0.43 (colistin sulfate vs. polymyxin B) |
| Conditions | Critically ill patients receiving intravenous polymyxin for over 48 hours (January 2017 - January 2024) |
Why This Matters
For clinical procurement, this lower nephrotoxicity profile directly informs formulary selection and patient safety protocols, especially in renally compromised populations.
- [1] Zhang Y, Dong R, Huang Y, Ling X, Ye Z, Jiang S. Acute kidney injury with intravenous colistin sulfate compared with polymyxin B in critically ill patients: A real‐world, retrospective cohort study. Pharmacotherapy. 2024;44(8):631-641. View Source
